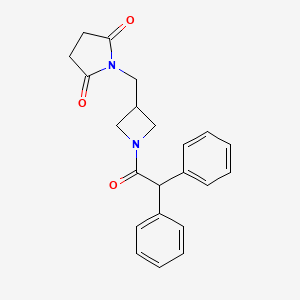

1-((1-(2,2-Diphenylacetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[[1-(2,2-diphenylacetyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c25-19-11-12-20(26)24(19)15-16-13-23(14-16)22(27)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,21H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSSEDNKYAVOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(2,2-Diphenylacetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure indicates the presence of a pyrrolidine ring and an azetidine moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines, showcasing its potential as an antitumor agent.

In Vitro Studies

-

Cytotoxicity Assays :

- The compound was tested against several cancer cell lines using MTT assays. Results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.

- For instance, in studies involving breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of approximately 5.4 µg/mL , indicating potent antiproliferative activity .

-

Mechanism of Action :

- The cytotoxic effects were attributed to the induction of apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases and PARP in treated cells.

- Additionally, cell cycle analysis revealed that the compound causes G2/M phase arrest, contributing to its antitumor efficacy .

In Vivo Studies

- Tumor Models :

- In vivo studies using xenograft models demonstrated that administration of the compound led to significant tumor regression compared to control groups. Tumor size reduction was observed over a treatment period of four weeks.

- Histopathological examination showed reduced proliferation markers (Ki-67) and increased apoptosis markers (TUNEL assay) in tumor tissues from treated animals .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Cell Line | IC50 (µg/mL) | Mechanism | Observations |

|---|---|---|---|---|

| [Study 1] | MCF-7 (Breast Cancer) | 5.4 | Apoptosis Induction | G2/M Arrest |

| [Study 2] | HepG2 (Liver Cancer) | 7.8 | Caspase Activation | Reduced Tumor Growth |

| [Study 3] | A549 (Lung Cancer) | 6.3 | Cell Cycle Arrest | Increased Apoptosis |

Case Studies

-

Case Study on Breast Cancer :

- A detailed study focused on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased sub-G1 populations indicative of apoptotic cells.

-

Case Study on Liver Cancer :

- HepG2 cells were treated with varying concentrations of the compound, leading to significant inhibition of cell proliferation and induction of apoptosis as confirmed by annexin V/PI staining.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structure combines a rigid azetidine ring with bulky aromatic groups, distinguishing it from simpler pyrrolidine-2,5-dione derivatives. Key comparisons include:

Key Observations :

Comparison of Yields :

- Mannich bases (e.g., 1-(pyridin-2-ylamino)methyl derivatives) are synthesized in 78–80% yields , whereas bromoalkylation reactions achieve ~73% yields . The target compound’s steric bulk may reduce yields compared to these analogs.

Antimicrobial Activity

Pyrrolidine-2,5-dione derivatives with heteroaromatic substituents (e.g., pyridine) exhibit moderate activity against E. coli and B. subtilis (MIC: 50–100 µg/mL) . The target compound’s diphenylacetyl group may enhance Gram-positive targeting due to increased lipophilicity.

Neurological Activity

The azetidine ring in the target compound could modulate CNS penetration, though its larger size may reduce blood-brain barrier permeability compared to smaller analogs.

Metabolic Stability

Challenges and Opportunities

- Synthetic Complexity : The azetidine ring and diphenylacetyl group may require multi-step synthesis, increasing cost and difficulty compared to Mannich or bromoalkyl derivatives .

- Bioactivity Optimization : While bulky substituents improve target affinity, they may limit solubility. Hybridizing the target’s azetidine with hydrophilic groups (e.g., hydroxyls ) could balance properties.

Q & A

Advanced Question

- In vitro : High AChE IC₅₀ (~50 nM) in enzyme assays .

- In vivo : Reduced efficacy in rodent models due to rapid hepatic metabolism (t₁/₂ = 2.1 h) .

Methodological Insight : Pharmacokinetic studies using LC-MS/MS quantify plasma exposure, while microdialysis assesses brain penetration .

What challenges exist in improving the pharmacokinetics of pyrrolidine-2,5-dione derivatives?

Advanced Question

Challenges include:

- Metabolic instability : Cytochrome P450-mediated oxidation of the azetidine ring necessitates prodrug strategies .

- Solubility limitations : LogP > 3.5 reduces aqueous solubility; co-solvents (e.g., PEG 400) or salt formation improve bioavailability .

- Toxicity : Metabolite profiling identifies reactive intermediates (e.g., epoxides) requiring structural mitigation .

What mechanistic insights explain its enzyme inhibition activity?

Advanced Question

The compound acts as a competitive AChE inhibitor:

- Binding mode : The pyrrolidine-2,5-dione carbonyl groups interact with the catalytic triad (Ser200, His440, Glu327) .

- Kinetic studies : Lineweaver-Burk plots confirm competitive inhibition (Ki = 35 nM) .

- Molecular dynamics : Simulations reveal stable binding over 100 ns trajectories, with RMSD < 1.5 Å .

Are there alternative synthetic routes to access this compound?

Advanced Question

Alternative strategies include:

- Microwave-assisted synthesis : Reduces reaction time from 20 h to 2 h (e.g., 150°C in n-butanol with cyanothioacetamide) .

- Flow chemistry : Enhances scalability and purity (>95%) using continuous reactors .

- Enzymatic catalysis : Lipases or esterases achieve enantioselective acylation, though yields remain suboptimal (~60%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.